molecular formula C28H28N2O5S2 B12027358 2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12027358
M. Wt: 536.7 g/mol
InChI Key: GOYBKMWTUCIOSA-UHFFFAOYSA-N
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Description

2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothieno[2,3-d]pyrimidinone core, which is known for its biological activity.

Properties

Molecular Formula

C28H28N2O5S2

Molecular Weight

536.7 g/mol

IUPAC Name

2-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C28H28N2O5S2/c1-4-35-18-11-9-17(10-12-18)30-27(32)25-20-7-5-6-8-24(20)37-26(25)29-28(30)36-16-22(31)21-15-19(33-2)13-14-23(21)34-3/h9-15H,4-8,16H2,1-3H3

InChI Key

GOYBKMWTUCIOSA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=C(C=CC(=C4)OC)OC)SC5=C3CCCC5

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting with the preparation of the benzothieno[2,3-d]pyrimidinone core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Scientific Research Applications

The compound 2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and pharmacology, based on available research findings.

Chemical Properties and Structure

This compound belongs to a class of heterocyclic compounds that exhibit a range of biological activities. Its structure includes a benzothieno-pyrimidinone core, which is known for its diverse pharmacological properties. The molecular formula is C26H27N3O3SC_{26}H_{27}N_3O_3S, and it has a molecular weight of approximately 459.6 g/mol. The presence of functional groups such as methoxy and ethoxy enhances its solubility and reactivity, making it suitable for various applications in drug development.

Anticancer Activity

Research indicates that compounds with similar structures to the benzothieno-pyrimidinone core have shown promising anticancer properties. These compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, studies have demonstrated that derivatives of benzothieno-pyrimidinones can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Antimicrobial Properties

The compound's structural features suggest it may possess antimicrobial activity. Compounds containing sulfur and heterocyclic rings are often evaluated for their ability to inhibit bacterial and fungal growth. Preliminary studies could focus on testing this compound against various pathogens to assess its efficacy as an antimicrobial agent.

Neuroprotective Effects

Emerging evidence suggests that certain benzothieno-pyrimidinones may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer’s disease and other neurodegenerative disorders. The mechanism might involve the modulation of neurotransmitter systems or the reduction of oxidative stress in neuronal cells.

Anti-inflammatory Activity

Given the structural similarities to known anti-inflammatory agents, this compound may also be evaluated for its ability to reduce inflammation. This could involve testing its effects on inflammatory cytokines or pathways in vitro and in vivo.

Table 1: Summary of Biological Activities

Activity TypePotential MechanismReferences
AnticancerInduction of apoptosis ,
AntimicrobialInhibition of bacterial/fungal growth ,
NeuroprotectiveModulation of neurotransmitter systems ,
Anti-inflammatoryReduction of inflammatory cytokines ,

Case Study 1: Anticancer Screening

In a study published by the Royal Society of Chemistry, researchers synthesized several benzothieno-pyrimidinone derivatives and evaluated their cytotoxicity against various cancer cell lines. The study found that certain derivatives exhibited significant cytotoxic effects, leading to further investigation into the specific mechanisms involved (Royal Society of Chemistry, 2020).

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of similar compounds revealed that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated potential applications in treating bacterial infections (Chemical Book, 2024).

Mechanism of Action

The mechanism of action of 2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties .

Biological Activity

The compound 2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that belongs to the class of pyrimidine derivatives. Its potential biological activities are of significant interest in medicinal chemistry, particularly for their implications in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound based on available literature and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₈H₂₃N₂O₅S
Molecular Weight361.45 g/mol
Boiling Point723.8 ± 70.0 °C (Predicted)
Density1.35 ± 0.1 g/cm³ (Predicted)
pKa-0.33 ± 0.20 (Predicted)

These properties suggest a stable compound with potential solubility in organic solvents.

Research indicates that pyrimidine derivatives exhibit a variety of biological activities through multiple mechanisms:

  • Anticancer Activity : Compounds similar to this structure have been reported to inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and tyrosine kinases (TKs) . The inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities against various pathogens . The presence of specific functional groups can enhance the antimicrobial efficacy by disrupting microbial cell membranes or interfering with metabolic pathways.

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study by Elzahabi et al. (2018) synthesized various pyrido[2,3-d]pyrimidine derivatives and tested their anticancer effects on five cancer cell lines. The results showed that certain compounds had IC₅₀ values significantly lower than standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .
    • Another investigation focused on the structure-activity relationship (SAR) of substituted pyrido[2,3-d]pyrimidines. The findings highlighted that modifications at specific positions on the pyrimidine ring could enhance anticancer efficacy against prostate and lung cancer cell lines .
  • Antimicrobial Activity :
    • A recent study evaluated various piperidine derivatives for their antimicrobial properties against pathogenic strains such as Xanthomonas axonopodis and Fusarium solani. Among these compounds, some exhibited significant activity compared to standard treatments . This suggests that similar structural motifs in our compound may confer antimicrobial benefits.

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